molecular formula C15H12O6 B15134011 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one

3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one

Cat. No.: B15134011
M. Wt: 288.25 g/mol
InChI Key: WCEXIYMNTCQJNV-UHFFFAOYSA-N
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Description

3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of phenalenone derivatives as starting materials, which are then subjected to various chemical reactions to introduce the hydroxyl and methoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one include:

  • 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
  • 2,3,6,7,10,11-Hexahydroxytriphenylene

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Properties

IUPAC Name

3,4,6,7-tetrahydroxy-5-methoxy-9-methylphenalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,16,18-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEXIYMNTCQJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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